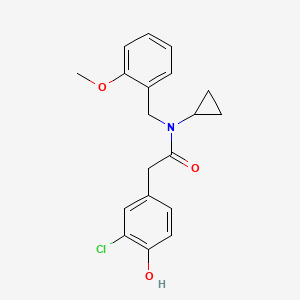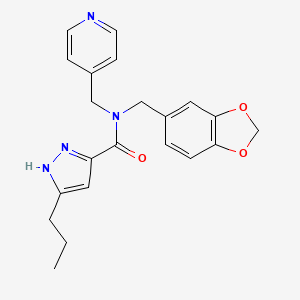
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide, also known as CX-5461, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anticancer drug in 2012 and has since been the subject of numerous studies.
Mecanismo De Acción
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide targets RNA polymerase I, which is overexpressed in many cancer cells. By inhibiting this enzyme, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide disrupts ribosome biogenesis, leading to decreased protein synthesis and ultimately cell death. This mechanism is unique compared to traditional chemotherapy drugs, which target rapidly dividing cells indiscriminately.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the overexpression of RNA polymerase I in cancer cells compared to normal cells. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has several advantages in the laboratory setting. It has shown efficacy against a variety of cancer types, making it a promising candidate for further development. Additionally, its unique mechanism of action makes it a potential alternative to traditional chemotherapy drugs. However, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has limitations, including potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide research. One area of focus is the development of combination therapies that enhance its efficacy. Additionally, there is a need for further optimization of N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide to improve its pharmacokinetic properties and reduce toxicity. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
In conclusion, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is a novel small molecule that has shown promising results in cancer research. Its unique mechanism of action and selectivity for cancer cells make it a potential alternative to traditional chemotherapy drugs. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
Métodos De Síntesis
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of several chemicals. The starting materials include cyclopropane carboxylic acid, 3-ethoxybenzylamine, and methylamine. The reaction is carried out under specific conditions, including controlled temperature and pressure, to obtain the final product.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-ethoxyphenyl)methyl]-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-20-15-6-4-5-13(11-15)12-18(14-7-8-14)16(19)17(2)9-10-17/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZMTOLQULRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)C3(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9aR)-1-({[1-(3-hydroxybenzyl)piperidin-4-yl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904434.png)
![3-[5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-thienyl]prop-2-yn-1-ol](/img/structure/B5904439.png)

![N-cyclopropyl-1-(2-furylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5904442.png)

![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)

![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)
![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)

![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)
